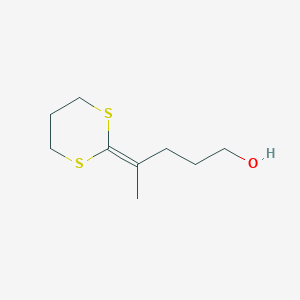
4-(1,3-Dithian-2-ylidene)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dithian-2-ylidene)pentan-1-ol is an organic compound that features a 1,3-dithiane ring attached to a pentanol chain. This compound is notable for its unique structure, which includes a sulfur-containing heterocycle. The presence of the 1,3-dithiane ring makes it a valuable intermediate in organic synthesis, particularly in the protection of carbonyl groups and in umpolung (polarity inversion) reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(1,3-Dithian-2-ylidene)pentan-1-ol can be synthesized through the reaction of 1,3-propanedithiol with a suitable aldehyde or ketone under acidic conditions. The reaction typically involves the formation of a thioacetal intermediate, which is then converted into the desired dithiane compound. Common catalysts used in this reaction include Lewis acids such as boron trifluoride or Brönsted acids like p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvent-free conditions or environmentally benign solvents can also be employed to enhance the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dithian-2-ylidene)pentan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms in the dithiane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiane derivatives.
Aplicaciones Científicas De Investigación
4-(1,3-Dithian-2-ylidene)pentan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dithian-2-ylidene)pentan-1-ol primarily involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed by the reaction of the compound with a carbonyl group, effectively “masking” the carbonyl functionality. This protection allows for subsequent reactions to occur without interference from the carbonyl group. The dithiane ring can later be removed under specific conditions to regenerate the original carbonyl compound .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler compound with a similar sulfur-containing ring structure.
1,3-Dithiolane: Another sulfur-containing heterocycle with a slightly different ring size.
1,4-Dithiane: A compound with a different sulfur atom arrangement in the ring.
Uniqueness
4-(1,3-Dithian-2-ylidene)pentan-1-ol is unique due to its combination of a dithiane ring and a pentanol chain, which provides distinct reactivity and versatility in synthetic applications. Its ability to act as a protecting group and participate in umpolung reactions makes it particularly valuable in organic synthesis .
Propiedades
Número CAS |
107270-41-7 |
|---|---|
Fórmula molecular |
C9H16OS2 |
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
4-(1,3-dithian-2-ylidene)pentan-1-ol |
InChI |
InChI=1S/C9H16OS2/c1-8(4-2-5-10)9-11-6-3-7-12-9/h10H,2-7H2,1H3 |
Clave InChI |
VUBXZTDBDZFKAT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1SCCCS1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



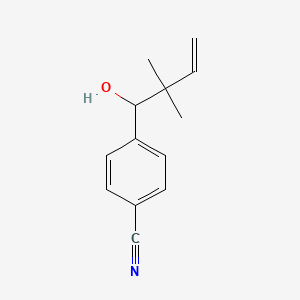
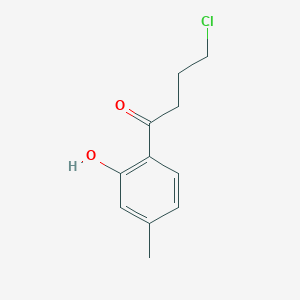
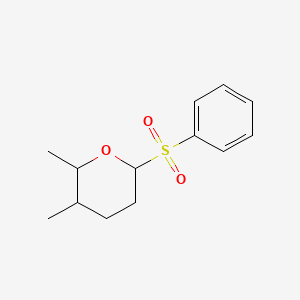

![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
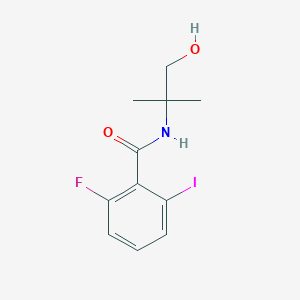
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)

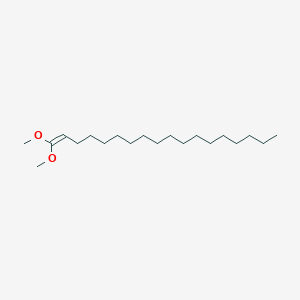
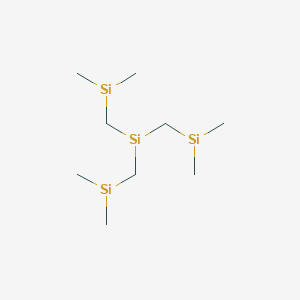
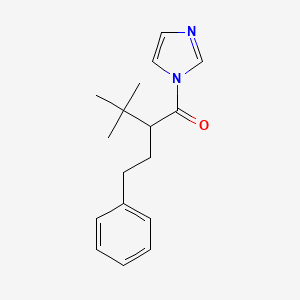
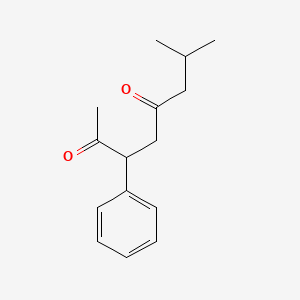
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
